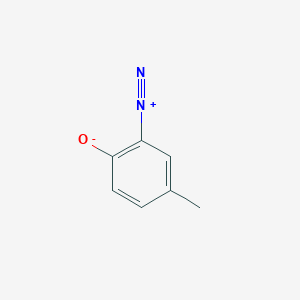
2-(Benzyloxy)-2-methylpent-4-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-2-methylpent-4-enal is an organic compound that features a benzyl ether group attached to a pentenal backbone This compound is of interest due to its unique structure, which combines an aromatic benzyl group with an aliphatic chain containing an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-2-methylpent-4-enal can be achieved through several methods. One common approach involves the alkylation of 2-benzyloxypyridine with methyl triflate in the presence of alcohols and magnesium oxide . This method provides good to excellent yields and is compatible with acid- and base-sensitive substrates.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of solvents and reagents may vary to optimize yield and purity. Toluene is often used as a solvent, although trifluorotoluene may be required in specific cases .
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-2-methylpent-4-enal undergoes various chemical reactions, including:
Substitution: The benzylic position can undergo nucleophilic substitution reactions, often facilitated by the presence of the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: 2-(Benzyloxy)-2-methylpentanoic acid
Reduction: 2-(Benzyloxy)-2-methylpent-4-enol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-2-methylpent-4-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-2-methylpent-4-enal involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The benzyl group can also participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyloxyphenol: Used in the synthesis of 2-(benzyloxy)hydroquinone and sequential polypeptides.
2-Benzyloxypyridine: Serves as a surrogate for benzyl trichloroacetimidate in alkylation reactions.
Uniqueness
2-(Benzyloxy)-2-methylpent-4-enal is unique due to its combination of an aromatic benzyl group with an aliphatic chain containing an aldehyde
Propiedades
Número CAS |
87937-85-7 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
2-methyl-2-phenylmethoxypent-4-enal |
InChI |
InChI=1S/C13H16O2/c1-3-9-13(2,11-14)15-10-12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3 |
Clave InChI |
GESNNGALHJVSIT-UHFFFAOYSA-N |
SMILES canónico |
CC(CC=C)(C=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[Cyano(phenyl)methyl]-N-ethylurea](/img/structure/B14389995.png)

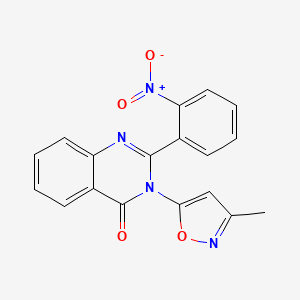
![5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14390015.png)
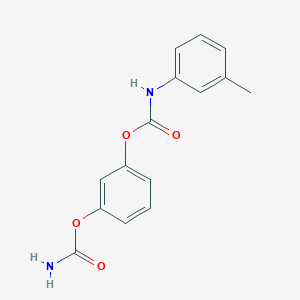
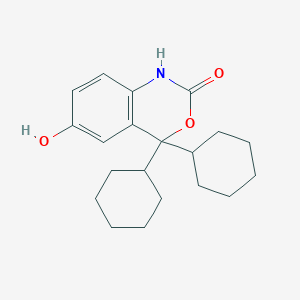
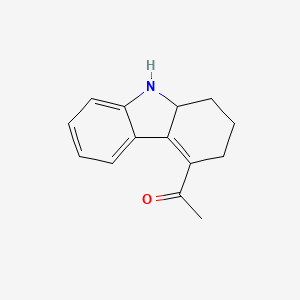
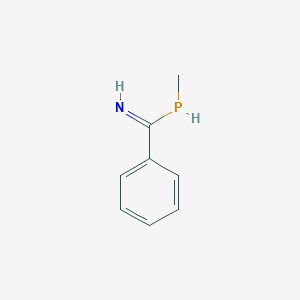
![3-[2-(Benzyloxy)ethyl]-3-methyloxetane](/img/structure/B14390041.png)
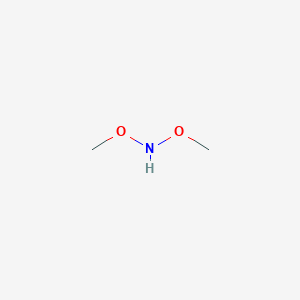
![2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14390055.png)
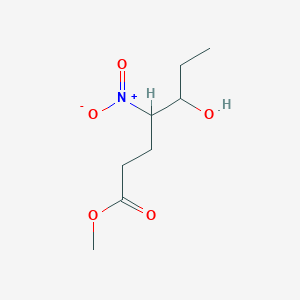
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14390061.png)
